Cas no 981-18-0 (α-Phenylazo-triphenylmethane)

α-Phenylazo-triphenylmethane structure
α-Phenylazo-triphenylmethane structure
Product name:α-Phenylazo-triphenylmethane
CAS No:981-18-0
MF:C25H20N2
MW:348.439705848694
CID:860674
PubChem ID:70424

α-Phenylazo-triphenylmethane Chemical and Physical Properties

Names and Identifiers

    • α-Phenylazo-triphenylmethane
    • phenyl(trityl)diazene
    • NSC36384
    • NSC 36384
    • (E)-phenyl(triphenylmethyl)diazene
    • 981-18-0
    • DTXSID7061358
    • NSC-36384
    • Phenyldiazotriphenylmethane
    • Diazene, phenyl(triphenylmethyl)-
    • 1-Phenyl-2-trityldiazene
    • Diazene, 1-phenyl-2-(triphenylmethyl)-
    • SCHEMBL491313
    • Diazene, 1-phenyl-2-(triphenylmethyl)-, (1E)-
    • Triphenyl(phenylazo)methane
    • (1E)-1-Phenyl-2-(triphenylmethyl)diazene
    • (Phenylazo)triphenylmethane
    • Triphenylmethylazobenzene
    • phenylazotriphenylmethane
    • 65864-86-0
    • Benzeneazomethane,1',1'-triphenyl-
    • EG76V425Q3
    • 1-Phenyl-2-(triphenylmethyl)diazene
    • Benzeneazomethane, 1',1',1'-triphenyl-
    • Inchi: InChI=1S/C25H20N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)27-26-24-19-11-4-12-20-24/h1-20H
    • InChI Key: YFMFSCRSAWIWOP-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=NC4=CC=CC=C4

Computed Properties

  • Exact Mass: 348.162648646g/mol
  • Monoisotopic Mass: 348.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 24.7Ų

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